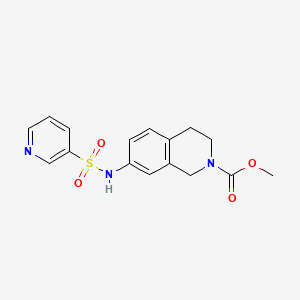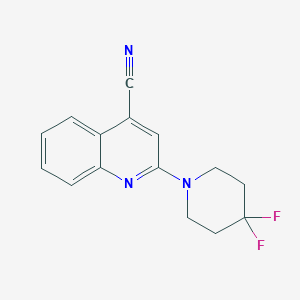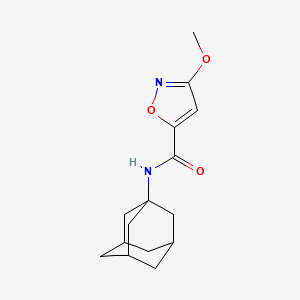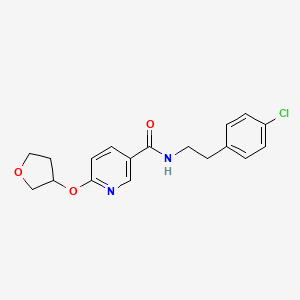
4-(Pyrrolidin-2-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrrolidin-2-ylcarbonyl)morpholine” is a chemical compound with the molecular formula C9H16N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
1. Role in PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, chemically related to 4-(Pyrrolidin-2-ylcarbonyl)morpholine, have been studied for their utility in inhibiting the PI3K and PIKKs pathways, critical in various cellular processes. The morpholine component of these molecules is crucial for forming key hydrogen bonding interactions and achieving selectivity in inhibiting these pathways (Hobbs et al., 2019).
2. Application in Synthesis of Co(III) Complexes
Morpholines, including compounds like this compound, have been used in the synthesis of Co(III) complexes. These complexes, characterized by various spectroscopic methods, have potential applications in fields like catalysis and material science (Amirnasr et al., 2001).
3. Biomolecular Binding Properties
Morpholine and pyrrolidine derivatives have shown significant interactions with ct-DNA, indicating potential applications in the study of DNA binding and possibly in the development of therapeutic agents (Bonacorso et al., 2018).
4. Use in Zirconium Complex Synthesis
Morpholine and pyrrolidine were used to synthesize amino-substituted bent metallocenes, which have potential applications in organometallic chemistry and catalysis (Knüppel et al., 2000).
5. Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of morpholine and pyrrolidine have been used to determine trace heterocyclic amines in water, showcasing their utility in environmental monitoring and analysis (Koga & Akiyama, 1985).
6. Role in Pharmacological Research
In pharmacological research, compounds like this compound are used to synthesize novel analgesics with potential applications in pain management and opioid receptor research (Borowiecki, 2022).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown target selectivity towards various proteins .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
The pyrrolidine ring, which is a part of “4-(Pyrrolidin-2-ylcarbonyl)morpholine”, is a versatile scaffold for novel biologically active compounds . Therefore, it is likely that future research will continue to explore this scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
morpholin-4-yl(pyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2470611.png)

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B2470617.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)
![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)



![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)



![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)